![molecular formula C12H10ClNO2S B14243128 {2-[(5-Chlorothiophen-2-yl)(hydroxyimino)methyl]phenyl}methanol CAS No. 382590-93-4](/img/structure/B14243128.png)
{2-[(5-Chlorothiophen-2-yl)(hydroxyimino)methyl]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(5-Chlorothiophen-2-yl)(hydroxyimino)methyl]phenyl}methanol is a chemical compound that features a thiophene ring substituted with a chlorine atom and a hydroxyimino group, attached to a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(5-Chlorothiophen-2-yl)(hydroxyimino)methyl]phenyl}methanol typically involves the condensation of 5-chlorothiophene-2-carbaldehyde with hydroxylamine to form the corresponding oxime. This intermediate is then reacted with phenylmethanol under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
{2-[(5-Chlorothiophen-2-yl)(hydroxyimino)methyl]phenyl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
{2-[(5-Chlorothiophen-2-yl)(hydroxyimino)methyl]phenyl}methanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of {2-[(5-Chlorothiophen-2-yl)(hydroxyimino)methyl]phenyl}methanol involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The chlorine atom and thiophene ring can participate in various chemical interactions, affecting the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- (5-Chlorothiophen-2-yl)methanol
- 2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamide
Uniqueness
{2-[(5-Chlorothiophen-2-yl)(hydroxyimino)methyl]phenyl}methanol is unique due to the presence of both a hydroxyimino group and a chlorine-substituted thiophene ring. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
382590-93-4 |
|---|---|
Molecular Formula |
C12H10ClNO2S |
Molecular Weight |
267.73 g/mol |
IUPAC Name |
[2-[C-(5-chlorothiophen-2-yl)-N-hydroxycarbonimidoyl]phenyl]methanol |
InChI |
InChI=1S/C12H10ClNO2S/c13-11-6-5-10(17-11)12(14-16)9-4-2-1-3-8(9)7-15/h1-6,15-16H,7H2 |
InChI Key |
QUGCFHSTIZTZGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C(=NO)C2=CC=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[(4'-Methyl[1,1'-biphenyl]-4-yl)oxy]acetamido}benzoic acid](/img/structure/B14243046.png)

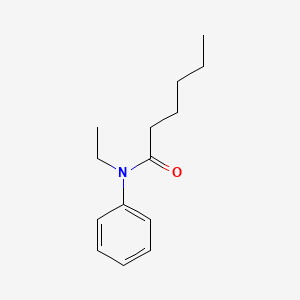
silanediol](/img/structure/B14243063.png)
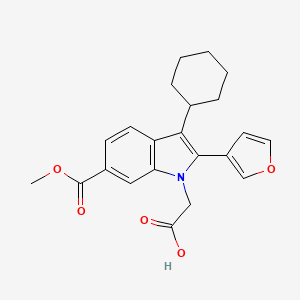

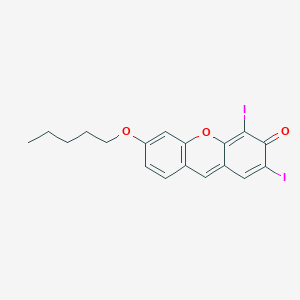
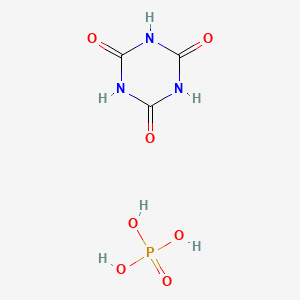
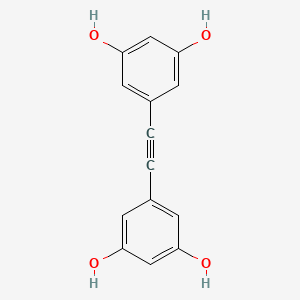
![1,3,4,6,9-Pentabromodibenzo[b,d]furan](/img/structure/B14243104.png)

![Thiirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14243114.png)
![Benzoic acid, 2-[[(4-methylphenyl)amino]thio]-, ethyl ester](/img/structure/B14243120.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy-](/img/structure/B14243133.png)
